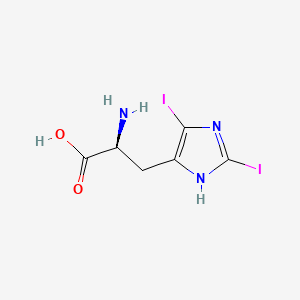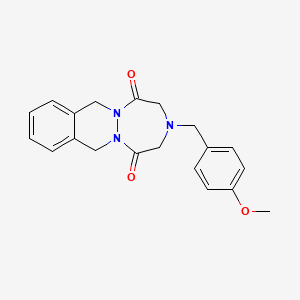
2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide is a chemical compound with the molecular formula C15H9Cl2N3O It is known for its unique structure, which includes both a nicotinamide and an isoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 3-chloro-4-isoquinolinamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process generally involves:
Activation of 2-chloronicotinic acid: This step may involve converting the acid to an acid chloride using reagents like thionyl chloride.
Coupling Reaction: The activated 2-chloronicotinic acid is then reacted with 3-chloro-4-isoquinolinamine in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide involves its interaction with specific molecular targets. While detailed studies are still ongoing, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of current research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(4-chlorobiphenyl-2-yl)nicotinamide: This compound shares a similar nicotinamide structure but differs in the aromatic substituent.
3-Chloro-4-isoquinolinamine: A precursor in the synthesis of 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide, it has a simpler structure.
2-Chloronicotinic acid: Another precursor, it is a key starting material in the synthesis process.
Uniqueness
2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide is unique due to its dual aromatic systems, which confer distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
342899-39-2 |
|---|---|
Molekularformel |
C15H9Cl2N3O |
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H9Cl2N3O/c16-13-11(6-3-7-18-13)15(21)20-12-10-5-2-1-4-9(10)8-19-14(12)17/h1-8H,(H,20,21) |
InChI-Schlüssel |
HJCPFBIJZZKHCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC(=C2NC(=O)C3=C(N=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


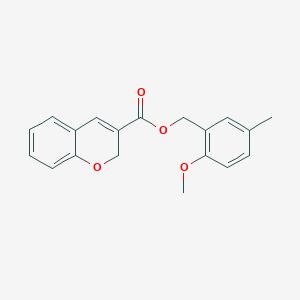
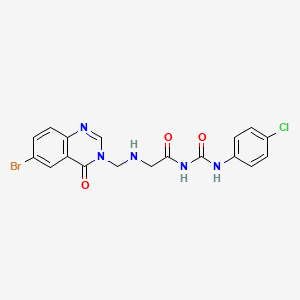
![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)
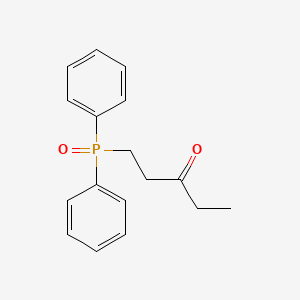
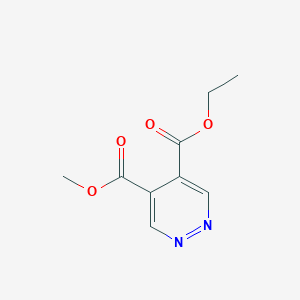
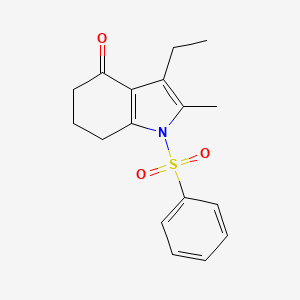
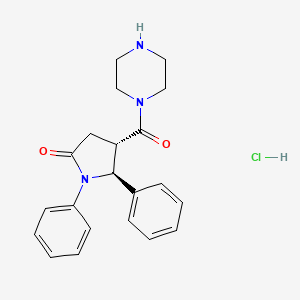


![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)

